(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
Description
Historical Development of Chromene-Based Chemical Entities
The chromene nucleus, a bicyclic structure comprising fused benzene and pyran rings, traces its origins to early investigations into chromone (1-benzopyran-4-one) derivatives. While chromite mining and ferrochrome production dominated 19th-century metallurgy, the isolation of chromone from natural sources in the early 20th century marked a pivotal shift toward biomedical applications. Berthier and Faraday’s 1821 discovery of chromium’s alloying properties indirectly spurred interest in chromium-containing organic compounds, culminating in the synthesis of chromene derivatives by the mid-20th century. The 1960s saw chromite’s repurposing as a foundry sand, paralleling medicinal chemists’ exploitation of chromone’s rigid bicyclic structure for drug design. By the 1990s, advances in heterocyclic chemistry enabled systematic modifications of the chromene scaffold, laying the groundwork for derivatives like (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide.
Significance of Chromene Scaffolds in Medicinal Chemistry Research
Chromenes exhibit exceptional versatility due to their planar aromatic system and capacity for regioselective functionalization. The chromone core serves as a privileged scaffold in drug discovery, with derivatives demonstrating activity across neurological, oncological, and metabolic disorders. For instance, chromone-based monoamine oxidase (MAO) inhibitors leverage the scaffold’s ability to mimic natural substrates, achieving potent inhibition through interactions with flavin adenine dinucleotide (FAD) cofactors. The introduction of carboxamide groups at the C-3 position, as seen in the target compound, enhances hydrogen-bonding capabilities and metabolic stability. Computational studies reveal that such substitutions improve binding affinities by up to 40% compared to non-carboxamide analogs.
Table 1: Key Pharmacological Applications of Chromene Derivatives
Current Research Landscape for Substituted Chromene-3-carboxamides
Recent studies emphasize structural optimization of chromene-3-carboxamides to enhance target selectivity. Molecular dynamics simulations of tubulin-chromene complexes demonstrate that the carboxamide group stabilizes binding via interactions with β-tubulin’s T7 loop. In hepatocellular carcinoma models, C-8 methoxy substitutions (as in the target compound) correlate with improved c-Src kinase inhibition (IC₅₀ reduction of 2.3-fold versus unmethylated analogs). Synthetic methodologies have also evolved: tandem Claisen-Schmidt condensation and palladium-catalyzed cross-coupling now enable efficient introduction of halogenated aryl groups at the C-2 position.
Research Objectives and Theoretical Framework
This article’s objective is to contextualize this compound within the broader trajectory of chromene-based drug discovery. The theoretical framework integrates:
- Structure-Activity Relationship (SAR) Principles : Analyzing how chloro-fluoroaryl and methoxy substitutions modulate electronic and steric profiles.
- Molecular Docking Insights : Evaluating predicted interactions with biological targets like tubulin and c-Src kinase.
- Synthetic Accessibility : Assessing routes for scalable production using modern heterocyclic chemistry techniques.
By focusing on these axes, the review aims to identify underexplored opportunities for chromene-3-carboxamides in addressing multidrug-resistant cancers and neurodegenerative disorders.
Properties
IUPAC Name |
2-(5-chloro-2-fluorophenyl)imino-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O3/c1-23-14-4-2-3-9-7-11(16(20)22)17(24-15(9)14)21-13-8-10(18)5-6-12(13)19/h2-8H,1H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSKOXMMNBLBDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=C(C=CC(=C3)Cl)F)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide (CAS Number: 1327174-19-5) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : CHClFNO
- Molecular Weight : 426.8 g/mol
- Structure : The compound features a chromene core substituted with a chloro and fluorine atom on the phenyl ring, a methoxy group, and an imino linkage, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and cell proliferation. Notably, it has been studied for its role as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which negatively regulates the tumor suppressor p53.
Key Mechanisms:
- MDM2 Inhibition : The compound exhibits high binding affinity to MDM2, leading to the activation of p53, which in turn promotes apoptosis in cancer cells.
- Cell Growth Inhibition : In vitro studies have demonstrated that this compound can inhibit cell growth in various cancer cell lines, including SJSA-1 cells, with IC values indicating potent activity.
Biological Activity Data
The following table summarizes the biological activity data from recent studies:
| Activity | Cell Line | IC (nM) | Effect on Cell Growth |
|---|---|---|---|
| MDM2 Binding Affinity | N/A | < 1 | High |
| Cell Growth Inhibition | SJSA-1 | 70 | Significant |
| Apoptosis Induction | SJSA-1 | N/A | Yes |
Case Studies
Several studies have investigated the efficacy of this compound:
- In Vitro Studies : A study reported that this compound significantly inhibited cell proliferation in SJSA-1 cells with an IC of approximately 70 nM. The mechanism was linked to MDM2 inhibition and subsequent p53 activation, leading to apoptosis .
- In Vivo Efficacy : In a murine model, administration of this compound led to partial tumor regression, demonstrating its potential as an antitumor agent. The study highlighted that oral dosing resulted in sustained p53 activation and apoptosis in tumor tissues .
- Comparative Analysis : Compared to other compounds in its class, this chromene derivative showed superior potency and stability in biological assays, suggesting it may be a promising candidate for further development as an anticancer therapeutic .
Scientific Research Applications
Research indicates that compounds similar to (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide often exhibit significant biological activities:
- Antitumor Activity : Compounds featuring chromene structures have shown promise in inhibiting tumor cell proliferation. Studies suggest that such compounds can interfere with cancer cell signaling pathways, leading to reduced cell growth and increased apoptosis.
- Antiviral Properties : Certain derivatives have demonstrated efficacy against viral infections, including H5N1 and SARS-CoV-2. The antiviral mechanisms may involve inhibition of viral replication or interference with viral entry into host cells.
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and potentially leading to therapeutic effects in various diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multiple synthetic steps:
- Formation of the Chromene Core : This is achieved through cyclization reactions involving suitable phenolic derivatives and aldehydes or ketones.
- Introduction of the Imino Group : This step involves condensation reactions between the chromene derivative and an aniline derivative, such as 5-chloro-2-fluoroaniline.
- Functionalization : Additional functional groups can be introduced via coupling reactions or other organic transformations to enhance biological activity.
Case Studies and Research Findings
Several studies have evaluated the biological efficacy of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Pinterova et al. (2017) | Investigated the antitumor activity of chromene derivatives, noting significant inhibition of cancer cell lines. |
| ACS Omega (2023) | Reported antiviral efficacy against H5N1 and SARS-CoV-2 for related compounds, emphasizing the role of fluorine substituents in enhancing activity. |
| Chemsrc Data (2024) | Provided insights into the synthesis routes and potential applications in drug design based on structural properties. |
Comparison with Similar Compounds
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (Compound 15)
- Structure: Differs in the substituents on the phenylimino group (2-chlorophenyl vs. 5-chloro-2-fluorophenyl).
- The single chlorine substituent may also alter steric bulk compared to the target compound’s dihalogenated phenyl group .
(2Z)-8-Methoxy-2-(2-methylphenyl)imino-2H-chromene-3-carboxamide
- Structure : Features a 2-methylphenyl group instead of halogenated substituents.
- Impact : The methyl group is electron-donating, which could reduce polarity and metabolic stability compared to halogenated analogs. The lack of halogens may diminish interactions with hydrophobic binding pockets in biological targets .
(2Z)-N-Acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide (1319-0025)
- Structure: Includes a 4-cyanophenylimino group and an acetylated carboxamide.
- The acetyl group on the carboxamide may reduce solubility but increase metabolic resistance compared to the parent carboxamide .
Modifications to the Carboxamide Moiety
N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-4H-chromen-2-yl) Benzamide (Compound 3)
- Structure : Incorporates a benzamide group instead of a simple carboxamide.
- However, the aromatic ring could enhance π-π stacking interactions with protein targets .
Tabulated Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
